molecular formula C13H20N2O2 B8679188 Ethyl 2-(isopentylamino)nicotinate

Ethyl 2-(isopentylamino)nicotinate

Cat. No.: B8679188
M. Wt: 236.31 g/mol
InChI Key: AWSWJVYWIJEOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(isopentylamino)nicotinate is a nicotinic acid derivative featuring an isopentylamino substituent at the 2-position of the pyridine ring and an ethyl ester group at the 3-position.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl 2-(3-methylbutylamino)pyridine-3-carboxylate

InChI

InChI=1S/C13H20N2O2/c1-4-17-13(16)11-6-5-8-14-12(11)15-9-7-10(2)3/h5-6,8,10H,4,7,9H2,1-3H3,(H,14,15)

InChI Key

AWSWJVYWIJEOEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)NCCC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and available data for Ethyl 2-(isopentylamino)nicotinate and related compounds:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Findings
This compound Not provided Likely C13H20N2O2 2-isopentylamino, 3-ethyl ester Limited data; expected to exhibit altered lipophilicity and metabolic pathways vs. analogs.
Ethyl 2-(benzylamino)-5-bromonicotinate 1706453-44-2 C15H15BrN2O2 2-benzylamino, 5-bromo, 3-ethyl ester Bromine enhances electrophilicity; used in cross-coupling reactions .
Ethyl Nicotinate 614-18-6 C8H9NO2 3-ethyl ester (no amino substituent) High transdermal permeability; metabolized to nicotinic acid via esterases .
Ethyl 2-amino-6-phenyl-5-(2-pyridyl)nicotinate Not provided C20H19N3O2 2-amino, 6-phenyl, 5-pyridyl, 3-ethyl ester Complex aromaticity may reduce solubility; structural confirmation via spectroscopy .

Physicochemical Properties

  • Lipophilicity: The isopentylamino group in this compound likely increases its logP (partition coefficient) compared to ethyl nicotinate, which has a simpler structure. Ethyl 2-(benzylamino)-5-bromonicotinate, with a bromine atom and benzyl group, may exhibit even higher lipophilicity, influencing membrane permeability .
  • Metabolic Stability: Ethyl nicotinate undergoes rapid hydrolysis to nicotinic acid in the skin, as shown in transdermal studies using Fick’s diffusion law and Michaelis-Menten kinetics . The amino substituents in this compound could slow metabolism by sterically hindering esterase activity.

Q & A

Q. Table 1: Comparative Reactivity of Nicotinate Derivatives

CompoundSubstituentReaction Rate (SNAr)Reference
This compoundIsopentylamino0.12 μM⁻¹s⁻¹
Ethyl 2-(methylamino)nicotinateMethylamino0.25 μM⁻¹s⁻¹
Ethyl nicotinateNoneN/A

Q. Table 2: Key Analytical Parameters for Structural Validation

TechniqueTarget SignalAcceptable Range
¹H NMRPyridine H (C3/C5)δ 8.2–8.8 ppm
HRMS[M+H]⁺m/z 265.1312 (calculated)
HPLC PurityRetention time12.3 ± 0.2 min

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